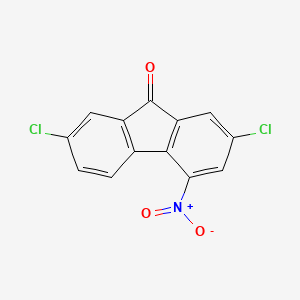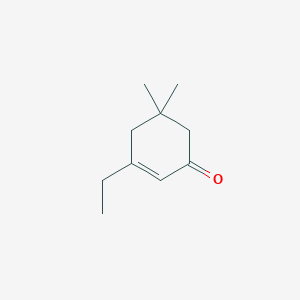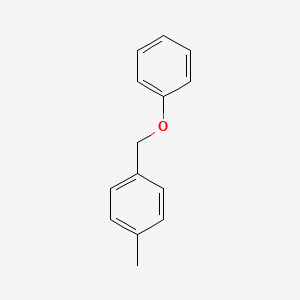![molecular formula C21H19N5O3 B11948948 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-16-6](/img/structure/B11948948.png)
2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features which include a benzimidazole core and a nitrofuran moiety. These structural elements are known for their biological activity, making this compound a subject of interest in the development of new therapeutic agents.
Métodos De Preparación
The synthesis of 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, often using dimethylamine in the presence of a catalyst.
Attachment of the Nitrofuran Moiety: The final step involves the condensation of the benzimidazole derivative with 5-nitrofuran-2-carbaldehyde under basic conditions to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.
Análisis De Reacciones Químicas
2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different biological activities.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential antimicrobial and anticancer activities, it is being investigated as a lead compound for the development of new drugs.
Industry: The compound’s unique properties may find applications in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the benzimidazole core may interact with DNA or proteins, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine include other benzimidazole derivatives and nitrofuran-containing compounds. For example:
Benzimidazole Derivatives: Compounds like 2-(4-(Dimethylamino)phenyl)-1H-benzo[d]imidazole and 2-(4-(Methoxyphenyl)-1H-benzo[d]imidazole share the benzimidazole core but differ in their substituents, leading to variations in their biological activities.
Nitrofuran Compounds: Compounds such as nitrofurantoin and furazolidone contain the nitrofuran moiety and are known for their antimicrobial properties. The presence of the benzimidazole core in this compound may enhance its activity and specificity compared to these simpler nitrofuran derivatives.
Propiedades
Número CAS |
853407-16-6 |
|---|---|
Fórmula molecular |
C21H19N5O3 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[1-methyl-5-[(5-nitrofuran-2-yl)methylideneamino]benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C21H19N5O3/c1-24(2)16-7-4-14(5-8-16)21-23-18-12-15(6-10-19(18)25(21)3)22-13-17-9-11-20(29-17)26(27)28/h4-13H,1-3H3 |
Clave InChI |
ISHRSDXZPPCWKU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)







![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)

![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)



